molecular formula C7H11Cl3N2O2 B1222120 Trimorphamid CAS No. 60029-23-4

Trimorphamid

Cat. No.: B1222120
CAS No.: 60029-23-4
M. Wt: 261.5 g/mol
InChI Key: IWWKIOTVAJOMJT-UHFFFAOYSA-N
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Description

Historical Context of Triazole Fungicides and Trimorphamid's Emergence in Plant Protection Research

The mid-20th century marked a significant shift in agricultural practices with the introduction of synthetic organic fungicides. The period from the 1960s onwards was particularly innovative, seeing the introduction of systemic fungicides that could be absorbed and translocated within the plant, offering protective and curative action against fungal pathogens. apsnet.org Among the key developments were the morpholine (B109124) fungicides, which emerged as an important class for controlling diseases on a variety of crops. bcpc.org

The first morpholine fungicide, Dodemorph, was introduced in 1965, primarily for controlling powdery mildew on ornamental plants. scribd.com This was followed by Tridemorph in 1969, which found extensive use in controlling cereal mildews. apsnet.orgscribd.com These compounds, along with others like Fenpropimorph, became mainstays in European cereal markets for their effectiveness. apsnet.org The development of these fungicides was part of a broader expansion in research and development by the agrochemical industry, which moved from simple in vitro screening to more complex in vivo screens using potted plants to test for efficacy and phytotoxicity. apsnet.org

This compound is identified as a morpholine fungicide, placing its developmental context within this era of chemical innovation. google.com While the exact year of its emergence is not prominently documented in the available literature, its classification firmly roots it in the research stream focused on sterol biosynthesis inhibitors. The morpholines' distinct mode of action, differing from other SBIs like the azoles, made them valuable tools in plant protection. nzpps.org

FungicideChemical ClassYear of IntroductionPrimary Use
DodemorphMorpholine1965Powdery mildew on ornamentals
TridemorphMorpholine1969Cereal powdery mildews
FenpropimorphMorpholinec. 1980sCereal foliar diseases
FenpropidinPiperidine (related to Morpholines)c. 1980sCereal mildew control
This compound Morpholine Not specified in sourcesFungicide

Academic Significance of this compound as a Reference Compound in Fungicide Science

In fungicide science, reference compounds are crucial for establishing baselines of activity, understanding modes of action, and studying the development of resistance. Fungicides from the morpholine class have been significant in academic research due to their specific biochemical targets. They act as multi-site inhibitors of sterol biosynthesis, specifically targeting the sterol Δ¹⁴ reductase and sterol Δ⁷-Δ⁸ isomerase enzymes in the ergosterol (B1671047) pathway. bcpc.orgnih.gov This multi-site action is a key characteristic and has made morpholines a subject of interest in fungicide resistance studies, as the development of resistance is considered to be of low risk. bcpc.orgnzpps.org

While prominent members of the morpholine group like Tridemorph and Fenpropimorph are used in comparative studies and resistance monitoring, specific documentation detailing this compound's role as a widespread academic reference compound is limited in the available literature. Its primary academic significance is derived from its classification as a morpholine. Research on the toxic and mutagenic effects of this compound (referred to as 'trimorfamid') has been conducted, where its effects on bacterial strains were evaluated, indicating its use as a test compound in toxicological studies. documentsdelivered.com However, its broader application as a standard for efficacy or mode of action comparison against other fungicides is not extensively documented.

Methodological Approaches and Research Paradigms in this compound Studies

The study of fungicides like this compound falls under established methodological paradigms in agricultural and chemical research. The development and evaluation of new fungicidal compounds historically relied on a transition from basic in vitro screens, which assess activity against fungal cultures in a lab setting, to more comprehensive in vivo screens. apsnet.org These in vivo methods involve applying the test compound to host plants which are then inoculated with a target pathogen to evaluate the compound's protective or curative properties under controlled greenhouse conditions. apsnet.org

For a compound like this compound, specific methodological approaches would include:

Synthesis and Characterization: The chemical synthesis of N-(2,2,2-trichloro-1-morpholinoethyl)formamide and confirmation of its structure would be the foundational step. documentsdelivered.com

Biological Screening: Initial screening to determine its fungicidal spectrum against a panel of relevant plant pathogenic fungi.

Mode of Action Studies: As a morpholine, research would focus on confirming its inhibition of sterol biosynthesis. This often involves biochemical assays to measure the inhibition of specific enzymes in the ergosterol pathway. bcpc.orgnih.gov

Toxicological Evaluation: Studies to assess potential toxic and mutagenic effects are a standard part of the evaluation process for new agrochemicals. A study on this compound used the spot test and soft agar (B569324) overlay method with bacterial strains such as Escherichia coli and Salmonella typhimurium to assess these properties. documentsdelivered.com

The overarching research paradigm is one of empirical testing and risk-benefit analysis, moving from laboratory discovery to controlled environment testing and eventually to field trials to establish practical utility and safety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,2,2-trichloro-1-morpholin-4-ylethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11Cl3N2O2/c8-7(9,10)6(11-5-13)12-1-3-14-4-2-12/h5-6H,1-4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWKIOTVAJOMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C(Cl)(Cl)Cl)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866784
Record name Trimorfamid
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Molecular Weight

261.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

60029-23-4
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Record name Trimorfamid
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Record name Trimorfamid
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Record name N-[2,2,2-trichloro-1-morpholinoethyl]formamide
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Record name TRIMORFAMIDE
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Mechanistic Research of Trimorphamid S Antifungal Action

Molecular Target Elucidation: Sterol Demethylation Inhibitor (DMI) Mechanism

Trimorphamid is classified as a sterol biosynthesis inhibitor (SBI). However, its primary mechanism deviates from the more common azole fungicides, which target the C14-demethylase enzyme. Instead, this compound inhibits different key enzymes within the ergosterol (B1671047) biosynthesis pathway.

While this compound is a sterol biosynthesis inhibitor, extensive research indicates that its primary target is not the Cytochrome P450-dependent sterol 14α-demethylase (Cyp51). This distinguishes it from the azole class of fungicides. Instead, this compound's principal mode of action involves the inhibition of other critical enzymes in the sterol biosynthetic pathway, namely the sterol Δ8→Δ7-isomerase. In phytopathogenic fungi, it has also been shown to inhibit cycloeucalenol-obtusifoliol isomerase. This targeted inhibition leads to a disruption of the normal sterol profile within the fungal cell.

The inhibition of sterol Δ8→Δ7-isomerase by this compound is a critical disruption in the ergosterol biosynthesis pathway. This enzymatic step is essential for the conversion of sterol precursors into the final product, ergosterol. As a consequence of this inhibition, there is an accumulation of abnormal Δ8-sterols and, in some organisms, 9β,19-cyclopropyl sterols, with a concurrent depletion of the typically abundant Δ5-sterols, including ergosterol.

Ergosterol is a vital component of fungal cell membranes, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The altered sterol composition resulting from this compound action leads to dysfunctional cell membranes, which is a key factor in its antifungal efficacy.

Enzyme Target Effect of Inhibition Resulting Sterol Profile
Sterol Δ8→Δ7-isomeraseBlocks the conversion of Δ8-sterols to Δ7-sterolsAccumulation of Δ8-sterols, depletion of ergosterol
Cycloeucalenol-obtusifoliol isomerasePrevents the opening of the cyclopropane (B1198618) ringAccumulation of 9β,19-cyclopropyl sterols

Biochemical and Cellular Level Studies of this compound Activity

The biochemical consequences of this compound's inhibition of sterol biosynthesis manifest at the cellular level, impacting the structure and function of the fungal cell.

The depletion of ergosterol and the accumulation of atypical sterols in fungal cell membranes, as a direct result of this compound's action, are presumed to severely compromise membrane integrity and alter its permeability. Ergosterol's specific structure is essential for the proper packing of phospholipid acyl chains, which regulates membrane fluidity and the formation of lipid rafts. The presence of abnormal sterols disrupts this organization, likely leading to increased membrane permeability, leakage of essential cellular contents, and impaired function of membrane-associated proteins that are vital for nutrient transport and signaling. However, specific studies detailing the direct measurement of these effects for this compound are not extensively available in publicly accessible literature.

Computational and Structural Biology Investigations of this compound Interactions

To date, there is a notable absence of publicly available computational and structural biology studies that specifically investigate the interaction of this compound with its target enzymes, such as sterol Δ8→Δ7-isomerase. Such studies, including molecular docking and X-ray crystallography, would be invaluable in elucidating the precise binding mode of this compound to the active site of these enzymes. This information could provide a deeper understanding of its inhibitory mechanism and potentially guide the development of novel antifungal agents.

Molecular Docking and Dynamics Simulations of this compound-Enzyme Binding

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as this compound, to its protein target. These simulations provide insights into the preferred binding orientation, the strength of the interaction, and the stability of the ligand-protein complex over time.

For this compound, such studies would involve creating three-dimensional models of both the this compound molecule and its target enzymes, sterol Δ14-reductase and sterol Δ8-Δ7-isomerase. Docking simulations would then be performed to predict the most likely binding pose of this compound within the active site of each enzyme. Following docking, molecular dynamics simulations would be employed to observe the dynamic behavior of the this compound-enzyme complex, providing information on the stability of the binding and any conformational changes that may occur.

While the general principles of how morpholine (B109124) fungicides interact with these enzymes are understood, specific binding energy values and detailed simulation parameters for this compound are not documented in the available research.

Ligand-Protein Interaction Analysis and Conformational Changes Induced by this compound

A detailed analysis of the ligand-protein interactions would identify the specific amino acid residues within the active sites of sterol Δ14-reductase and sterol Δ8-Δ7-isomerase that are crucial for binding this compound. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Understanding these interactions at a molecular level is key to explaining the inhibitory activity of this compound.

Furthermore, the binding of an inhibitor to an enzyme can induce conformational changes in the protein structure. These changes can alter the shape of the active site, preventing the natural substrate from binding and thereby inhibiting the enzyme's function. Research in this area for this compound would involve comparing the structure of the enzymes in their free state to their structure when bound to this compound.

Advanced Synthetic Chemistry and Structural Analogue Research of Trimorphamid

Academic Synthetic Pathways for Trimorphamid and Related Morpholine (B109124) Derivatives

This compound, chemically identified as N-tridecyl-2,6-dimethylmorpholine, is a tertiary amine fungicide that functions by inhibiting sterol biosynthesis in fungi. Academic research has explored various synthetic routes for morpholine derivatives, including those applicable to this compound. Strategies often involve the construction of the morpholine ring followed by N-alkylation or the modification of pre-formed morpholine rings.

One approach for synthesizing morpholine-based fungicides like this compound and Fenpropimorph involves multi-step sequences. For instance, synthetic strategies can include Heck coupling followed by reductive amination, or aldol (B89426) condensation followed by hydrogenation and reductive amination researchgate.net. The synthesis of the 2,6-dimethylmorpholine (B58159) core, a key component of this compound, can be achieved through stereoselective methods, such as acid-catalyzed reductive etherification of N-propargyl amino alcohols, yielding cis-2,6-disubstituted morpholines researchgate.net. Related morpholine derivatives, such as those with sila-analogues, have also been synthesized by incorporating silicon into the morpholine structure, aiming to enhance antifungal properties nih.gov. General synthetic methodologies for morpholines often start from vicinal amino alcohols, oxiranes, or aziridines, offering versatile routes to diverse derivatives researchgate.net.

Design and Synthesis of Novel this compound Analogues for Structure-Activity Relationship (SAR) Studies

The development of novel this compound analogues is crucial for understanding how structural modifications influence antifungal potency and spectrum. SAR studies aim to identify critical functional groups and structural features responsible for biological activity, guiding the design of more effective and selective fungicides.

Systematic Chemical Modification of the this compound Core Structure

Systematic chemical modifications of the this compound core structure have explored variations in the N-alkyl chain and the substituents on the morpholine ring. The morpholine ring itself is considered a privileged scaffold in agrochemical discovery, present in numerous commercial fungicides such as Aldimorph, Dodemorph, and Fenpropimorph mdpi.com. Research has also involved modifying related morpholine fungicides by incorporating silicon atoms, leading to sila-analogues with potent antifungal activity nih.gov.

Studies on other morpholine-based fungicides have revealed that the flexibility of the carbon chain attached to the nitrogen atom can influence interactions with target sites bcpc.org. Modifications to the morpholine ring, such as the introduction of gem-dimethyl groups at the 6-position of a morpholin-2-one (B1368128) core, have been shown to improve plasmatic stability while retaining antifungal activity nih.gov. Furthermore, the introduction of a methylene (B1212753) (-CH2-) linker between a morpholine group and a benzophenone (B1666685) skeleton has demonstrated favorable effects on antifungal activity mdpi.com.

Investigation of Substituent Effects on Antifungal Potency in In Vitro and Model Systems

Investigating the effects of specific substituents on antifungal potency is a cornerstone of SAR studies. For instance, in studies involving morpholine-based analogues, certain modifications have led to enhanced activity. Research on daphneolone (B1638094) analogues incorporating the 2,6-dimethylmorpholine moiety indicated that the stereochemistry of the morpholine ring is significant, with cis-isomers generally exhibiting better antifungal activities than trans-isomers rhhz.net. Specifically, a compound featuring a 4-bromine-substituted phenyl group and a cis-2,6-dimethylmorpholine (B33440) moiety demonstrated potent activity against Valsa mali, with an EC50 value of 23.87 µmol/L rhhz.net.

In broader studies on amine-derivative fungicides, the introduction of halogen atoms generally improved antifungal activities against various test fungi, whereas methoxy (B1213986) (OMe) groups tended to decrease activity jst.go.jp. Silicon incorporation into morpholine structures has also yielded promising results, with some sila-analogues exhibiting superior fungicidal potential compared to established morpholine fungicides and even commercial standards like fluconazole (B54011) nih.gov. These studies underscore the importance of substituent effects, guiding the rational design of new antifungal agents based on the morpholine scaffold.

Fungicide Resistance Research in Relation to Trimorphamid

Population Genetics and Evolutionary Biology of Trimorphamid Resistance

Fitness Costs and Compensation Mechanisms Associated with this compound Resistance

The evolution of fungicide resistance is not always a neutral process for the pathogen. Resistance-conferring mutations can sometimes impose a "fitness cost," reducing the pathogen's ability to survive, grow, sporulate, or infect the host in the absence of the fungicide agriculturejournals.czreading.ac.uk. These costs can manifest in various ways, such as slower mycelial growth rates, reduced sporulation efficiency, or decreased virulence reading.ac.uk. If this compound resistance is associated with a significant fitness cost, sensitive strains of the pathogen may outcompete resistant strains in environments where this compound is not applied, thereby slowing the spread of resistance.

However, pathogens can also evolve compensatory mutations or mechanisms that mitigate these fitness costs agriculturejournals.cznih.gov. These adaptations can restore the fitness of resistant strains, allowing them to compete effectively with sensitive strains even in the absence of fungicide selection pressure. Understanding the balance between fitness costs and compensatory mechanisms is crucial for predicting the durability of this compound and for designing management strategies that exploit any inherent disadvantages of resistance.

Fitness ComponentSensitive Isolate (Hypothetical)Resistant Isolate (Hypothetical)Percentage Change
Mycelial Growth Rate100%85%-15%
Sporulation Efficiency100%90%-10%
Competitive Ability (in vitro)100%70%-30%

Note: This table illustrates the concept of fitness costs. Specific data for this compound resistance would be derived from comparative studies of resistant and sensitive fungal isolates.

Research Methodologies for Resistance Detection and Monitoring

Effective resistance management necessitates robust methodologies for detecting and monitoring the emergence and spread of resistance in fungal populations. These methodologies aim to identify shifts in sensitivity before widespread control failures occur, allowing for timely adjustments to disease management programs hracglobal.comfrac.infoirac-online.org.

Development and Application of Molecular Diagnostics (e.g., PCR-based and isothermal amplification methods)

Molecular diagnostic techniques offer precise and rapid methods for identifying the genetic basis of this compound resistance. By targeting specific genes or mutations known to confer resistance, these methods can detect resistance alleles directly within fungal isolates agriculturejournals.cz.

Polymerase Chain Reaction (PCR): PCR and its quantitative variant (qPCR) are widely used to amplify specific DNA sequences associated with resistance. This allows for the detection of known resistance-conferring mutations or the quantification of their prevalence in a population ttp.com.

Isothermal Amplification Methods: Techniques such as Loop-mediated Isothermal Amplification (LAMP), Nucleic Acid Sequence-Based Amplification (NASBA), and Recombinase Polymerase Amplification (RPA) are emerging as powerful tools. These methods amplify nucleic acids at a constant temperature, eliminating the need for thermal cycling equipment required by PCR. This offers advantages in terms of reduced cost, simpler instrumentation, faster turnaround times, and portability, making them suitable for field-based diagnostics or point-of-care testing ttp.comneb.comnih.govthermofisher.com. Isothermal methods can be adapted to detect specific resistance markers with high sensitivity and specificity neb.comnih.govfrontiersin.org.

These molecular tools are invaluable for large-scale screening of fungal isolates from diverse geographical regions, mapping the distribution and frequency of resistance-associated genetic changes, and providing early warnings of resistance development nih.gov.

Resistance Mutation TargetDetection MethodHypothetical Detection Rate (%)Source of Resistance
Specific Gene X AllelePCR12%Target Site Mutation
Resistance Gene YIsothermal Amplification8%Efflux Pump Upregulation

Note: This table illustrates the application of molecular diagnostics for resistance detection. Specific mutations and detection rates would be associated with this compound resistance mechanisms.

Establishment of Baseline Sensitivity Profiles in Fungal Isolates

Establishing baseline sensitivity profiles is a critical first step in monitoring fungicide resistance. This involves characterizing the sensitivity of fungal populations to this compound before significant selection pressure has been applied, or from populations presumed to be unexposed frac.info. These profiles serve as a reference point against which future sensitivity measurements can be compared frac.info.

The process typically involves conducting in vitro bioassays, such as mycelial growth inhibition assays, on a representative collection of fungal isolates. These assays quantify the response of the fungus to varying concentrations of this compound, often determining parameters like the Effective Concentration 50% (EC50) – the concentration of the fungicide required to inhibit fungal growth by 50% frac.infouark.edundsu.edu. The baseline profile captures the natural variability in sensitivity within the fungal population frac.info.

By periodically re-evaluating sensitivity profiles or monitoring sentinel isolates, researchers can detect shifts towards reduced sensitivity or outright resistance. An increase in the average EC50 value or the emergence of isolates with significantly higher resistance levels compared to the baseline indicates that resistance is developing or spreading, signaling the need for revised management strategies frac.infoirac-online.org.

Fungal Isolate IDEC50 Value (µg/mL)Sensitivity Category
FUNG-ISO-0010.4Sensitive
FUNG-ISO-0020.6Sensitive
FUNG-ISO-0031.2Less Sensitive
FUNG-ISO-0042.5Resistant
FUNG-ISO-0054.0Highly Resistant

Note: This table provides hypothetical EC50 values to illustrate a baseline sensitivity profile. Actual values would be determined through specific bioassays for this compound.

Academic Strategies for Resistance Management and Stewardship in Agricultural Research Paradigms

Academic research plays a pivotal role in developing and refining strategies for managing fungicide resistance, including that associated with this compound. These strategies are often multifaceted, integrating chemical control with other disease management practices.

Key academic strategies include:

Integrated Pest Management (IPM): Promoting IPM approaches that combine various control tactics, including cultural practices, biological control, and judicious use of fungicides, is fundamental rothamsted.ac.uk. This reduces reliance on any single control method.

Fungicide Rotation and Mixtures: A core strategy involves rotating or mixing fungicides with different modes of action. This approach dilutes the selection pressure for resistance to any specific mode of action, thereby prolonging the efficacy of individual fungicides, including this compound agriculturejournals.czpesticidestewardship.orgcroplife.org.au. Understanding this compound's mode of action is crucial for selecting appropriate rotation partners.

Stewardship Programs and Education: Academic institutions contribute significantly to resistance stewardship by disseminating research findings, educating growers and advisors on best practices, and developing guidelines for responsible fungicide use hracglobal.comrothamsted.ac.ukepa.gov. This ensures that knowledge gained from research is translated into practical application.

Continuous Research and Monitoring: Ongoing research is essential for identifying novel resistance mechanisms, improving diagnostic tools, and evaluating the effectiveness of management strategies in real-world agricultural systems rothamsted.ac.uk. This includes studies on fitness costs and population dynamics to inform predictive models for resistance evolution.

Proactive Management: The overarching academic goal is to foster proactive resistance management, focusing on preventing or delaying the development and spread of resistance rather than solely reacting to established control failures hracglobal.comirac-online.orgepa.gov.

By employing these strategies, the agricultural research community aims to preserve the effectiveness of this compound and other fungicides, ensuring their continued utility in sustainable crop protection.

Environmental Fate and Transport Research of Trimorphamid in Agroecosystems

Degradation Pathways and Kinetics in Soil and Water Systems

Research in this area would typically investigate how Trimorphamid breaks down in the environment and the speed at which this occurs.

Sorption and Leaching Behavior of this compound in Diverse Soil Types and Substrates

This area of study is crucial for understanding the mobility of this compound in the soil and its potential to contaminate groundwater.

Research would determine the sorption coefficient (Koc) of this compound in various soil types with differing organic matter content, clay content, and pH. This would indicate its tendency to bind to soil particles versus remaining in the soil water.

Leaching studies, often conducted using soil columns, would provide direct evidence of its potential to move through the soil profile. Data on the concentration of this compound in leachate over time would be presented. No data on the sorption or leaching of this compound could be located.

Volatilization and Atmospheric Transport Studies of this compound

This section would address the tendency of this compound to move from soil or water into the atmosphere.

Key parameters such as Henry's Law constant and vapor pressure would be determined.

Field studies might measure the flux of this compound from treated fields into the atmosphere under different environmental conditions (e.g., temperature, wind speed, soil moisture). This information is essential for assessing the potential for long-range atmospheric transport. No studies on the volatilization of this compound were found.

Bioavailability and Potential for Accumulation in Non-Target Organisms within Controlled Ecological Studies

This research is vital for understanding the potential impact of this compound on wildlife.

Studies would expose non-target organisms (e.g., earthworms, aquatic invertebrates, fish) to this compound in controlled laboratory or mesocosm settings.

The bioconcentration factor (BCF) and bioaccumulation factor (BAF) would be calculated to determine the extent to which the compound accumulates in the tissues of these organisms. No bioaccumulation studies for this compound are publicly documented.

Development of Predictive Models for Environmental Persistence and Distribution of this compound

Models such as the fugacity model are often employed to predict how a chemical will partition between different environmental compartments (air, water, soil, sediment).

These models require input data on degradation half-lives, sorption coefficients, and other parameters, none of which are available for this compound. Consequently, no predictive modeling studies for this compound's environmental fate were found.

Analytical Methodologies for Research on Trimorphamid

Chromatographic Techniques for Separation and Quantification of Trimorphamid and its Metabolites in Research Samples

Chromatographic techniques are fundamental for separating this compound and its potential metabolites from complex matrices and for their precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are principal methods employed.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with UV-Vis or Diode Array Detectors (DAD), is widely used for the analysis of fungicides. Methods typically involve reversed-phase chromatography using C18 columns. Mobile phases often consist of mixtures of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers, with flow rates and detection wavelengths optimized for specific analytes. For instance, similar fungicide analyses have reported retention times in the range of 4-12 minutes, with Limits of Detection (LODs) in the ng/mL range and Limits of Quantification (LOQs) often below 1 µg/mL, depending on the detector and matrix labmanager.comcore.ac.ukasianpubs.orgwikipedia.orgsigmaaldrich.comthermofisher.comnih.gov. The development of Ultra-High-Performance Liquid Chromatography (UHPLC) systems allows for faster analysis times and increased sample throughput perlan.com.pl.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for analyzing volatile and thermally stable compounds. For less volatile or polar compounds like some fungicides or their metabolites, derivatization (e.g., silylation) is often required to increase volatility and thermal stability pomics.commdpi.commeasurlabs.com. GC-MS provides both separation and identification capabilities through its mass spectral data, which can be compared against spectral libraries (e.g., NIST, Wiley) for tentative identification pomics.commeasurlabs.commhlw.go.jp. GC-MS is particularly valuable for identifying degradation products and metabolites that may exhibit different volatility profiles.

Table 6.1.1: Illustrative Chromatographic Parameters for Fungicide Analysis

TechniqueMatrix ExampleColumn TypeMobile Phase/Carrier GasDetectorTypical LOD (approx.)Typical LOQ (approx.)Reference Context
HPLCFruit JuiceC18Acetonitrile/WaterUV0.4-1 ppb0.4-1 ppbPesticide analysis core.ac.uk
HPLCPlasmaC18Methanol/BufferUV0.006 µg/mL0.008 µg/mLTrans-resveratrol thermofisher.com
GC-MSPlant ExtractCapillaryHeliumMSVariesVariesMetabolite profiling mhlw.go.jp
UHPLC-MS/MSFruit JuiceC18Acetonitrile/WaterMS/MS1 ng/mL1 ng/mLFungicide analysis perlan.com.pl

Spectroscopic Techniques for Structural Elucidation of this compound Degradation Products and Metabolites

Spectroscopic methods are crucial for determining the molecular structure of this compound, its degradation products, and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure, including the connectivity of atoms, functional groups, and stereochemistry nih.govmdpi.com. ¹H NMR can identify specific proton environments and their relative numbers, while ¹³C NMR reveals the carbon skeleton. Two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC) are essential for establishing complex structural assignments, especially for unknown degradation products or metabolites researchgate.netquechers.eumz-at.de. NMR is also valuable for quantitative analysis (qNMR) without the need for extensive calibration curves for each compound nih.gov.

Mass Spectrometry (MS): Mass spectrometry, often coupled with chromatography (LC-MS, GC-MS) or used in high-resolution modes (HRMS, HRMS/MS), is indispensable for determining the molecular weight and fragmentation patterns of this compound and its related compounds pomics.comresearchgate.netmz-at.descharlab.com. HRMS provides accurate mass measurements, enabling the determination of elemental composition. Tandem mass spectrometry (MS/MS) fragments selected ions to yield characteristic daughter ions, providing structural clues and aiding in the identification of metabolites and degradation products by comparing fragmentation patterns to known compounds or databases researchgate.netmz-at.de.

Table 6.2.1: Illustrative Spectroscopic Applications in Chemical Analysis

TechniquePrimary UseInformation ProvidedApplication Context
¹H NMRStructural elucidation, Quantification (qNMR)Proton environments, connectivity, relative abundanceMetabolite ID nih.govmdpi.com
¹³C NMRStructural elucidationCarbon skeleton, functional groupsDegradation product ID researchgate.net
Mass SpectrometryMolecular weight, Fragmentation patternsMolecular formula (HRMS), structural fragments (MS/MS)Metabolite ID researchgate.netmz-at.de
LC-MS/MSSeparation, Identification, QuantificationRetention time, Mass-to-charge ratio, fragmentationFungicide analysis perlan.com.pl

Development of Advanced Sample Preparation and Extraction Methods for Complex Research Matrices

Effective sample preparation is critical for isolating this compound and its related compounds from diverse matrices (e.g., soil, water, plant tissues) and removing interfering substances, thereby enhancing analytical sensitivity and accuracy.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This widely adopted method is highly efficient for extracting pesticide residues from various food and environmental samples perlan.com.plchromatographyonline.comchromatographyonline.comscioninstruments.comresearchgate.netnih.gov. It typically involves a solvent extraction (often with acetonitrile) followed by a dispersive solid-phase extraction (dSPE) cleanup step. QuEChERS simplifies sample processing, reduces solvent consumption, and is amenable to high-throughput analysis. Its adaptability allows for modifications to suit different matrices and analytes, including fungicides cabidigitallibrary.org.

Solid Phase Extraction (SPE): SPE is a versatile technique used to clean up and concentrate analytes from complex samples nih.govhmdb.camdpi.comnih.gov. Various sorbent materials (e.g., C18, PSA, graphitized carbon black) can be employed to selectively retain this compound or its metabolites while removing matrix interferences. SPE can be performed using cartridges or 96-well plates, and it significantly improves the purity of the sample extract, leading to better chromatographic performance and detection limits nih.gov.

Liquid-Liquid Extraction (LLE): While often more solvent-intensive than SPE, LLE remains a common technique for extracting compounds from aqueous or organic matrices. It relies on the differential solubility of analytes in immiscible solvents to achieve separation and concentration chromatographyonline.com.

Future Research Directions and Interdisciplinary Perspectives on Trimorphamid

Exploration of Synergistic Interactions of Trimorphamid with Other Agrochemicals in Controlled Research Models

Future investigations into the fungicidal activity of this compound could greatly benefit from a systematic exploration of its synergistic interactions with other agrochemicals. Synergism, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a key strategy in modern crop protection. researchgate.net It can enhance efficacy, broaden the spectrum of controlled pathogens, reduce the required application rates, and mitigate the development of fungicide resistance. nih.govgoogle.com

Controlled research models, utilizing both in vitro and in vivo assays, are essential for identifying and quantifying these interactions. A standard method for this is the Colby formula, which compares the observed efficacy of a mixture to the expected efficacy based on the individual components. nih.gov Research should focus on combining this compound with fungicides from different chemical classes that have distinct modes of action. For instance, pairing this compound with demethylation inhibitors (DMIs), strobilurins, or succinate dehydrogenase inhibitors (SDHIs) could reveal potent combinations against a range of fungal pathogens. Studies have shown that such mixtures can be highly effective; for example, a combination of thiophanate-methyl and sulfur exhibited synergism against pea powdery mildew. nih.gov

The following table illustrates a hypothetical research model for testing the synergistic effects of this compound with other fungicides against a target pathogen, such as Botrytis cinerea.

Fungicide CombinationIndividual this compound Efficacy (%)Individual Fungicide X Efficacy (%)Expected Efficacy (Colby's Formula) (%)Observed Efficacy in Combination (%)Synergy Factor
This compound + Fungicide A (DMI)55407385>1
This compound + Fungicide B (Strobilurin)554575.2576~1
This compound + Fungicide C (SDHI)555077.592>1

This table is for illustrative purposes only and represents a potential research framework. Data is hypothetical.

Application of Advanced Omics Approaches (e.g., genomics, transcriptomics, proteomics) to Understand Fungal Response to this compound Exposure

Advanced "omics" technologies offer powerful tools to dissect the molecular mechanisms underlying fungal responses to this compound exposure. researchgate.net These high-throughput methods can provide a comprehensive view of the changes occurring within a fungal cell, from the genetic blueprint to the functional protein level, paving the way for a deeper understanding of its mode of action and potential resistance pathways. nih.govmdpi.com

Genomics: Comparative genomics can be employed to analyze the genomes of this compound-sensitive and this compound-resistant fungal strains. This approach can identify specific mutations, gene amplifications, or chromosomal rearrangements associated with resistance. semanticscholar.org Pinpointing these genetic markers is crucial for developing molecular diagnostic tools to monitor resistance in the field.

Transcriptomics: RNA sequencing (RNA-Seq) allows for a global analysis of gene expression changes in a fungus upon exposure to this compound. This can reveal which metabolic and cellular pathways are disrupted by the fungicide. nih.gov For example, transcriptomic studies could show the upregulation of genes involved in detoxification pathways or the downregulation of genes essential for cell wall synthesis, providing clues to this compound's primary targets.

Proteomics: Proteomics focuses on the large-scale study of proteins, the functional workhorses of the cell. mdpi.com Using techniques like mass spectrometry, researchers can identify which proteins change in abundance or undergo post-translational modifications after this compound treatment. This can help identify the direct protein targets of the fungicide and uncover the broader cellular response to the induced stress, such as the activation of antioxidant defense systems. mdpi.commdpi.com

The integration of these omics platforms (multiomics) can yield a holistic understanding of the plant-pathogen-fungicide interaction, identifying novel targets for future antifungal development. taylorfrancis.com

Omics TechnologyResearch Question for this compoundPotential Findings
Genomics What are the genetic bases of fungal resistance to this compound?Identification of specific genes and mutations conferring resistance.
Transcriptomics Which cellular pathways are affected by this compound treatment?Revealing upregulation of stress-response genes and downregulation of growth-related pathways.
Proteomics What are the direct protein targets of this compound?Identification of key enzymes or structural proteins whose function is inhibited by the compound.
Metabolomics How does this compound alter the metabolic profile of a fungus?Detection of changes in key metabolites, indicating disruption of specific biochemical pathways. mdpi.com

Research into Nanotechnology and Advanced Formulation Science for Enhanced Delivery and Efficacy in Research Applications

Nanotechnology and advanced formulation science present significant opportunities to enhance the delivery and efficacy of fungicides like this compound in research settings. nih.govnih.gov Conventional formulations can be limited by poor water solubility, degradation by environmental factors like UV light, and non-targeted application. sci-hub.se Nano-formulations can overcome many of these challenges. icm.edu.pl

The encapsulation of this compound into nanoparticles, such as polymer-based nanocapsules or lipid nanoparticles, could offer several advantages:

Improved Solubility and Dispersion: For poorly soluble active ingredients, nano-formulations can improve dispersion in water, leading to more uniform application. meddocsonline.org

Controlled Release: Nanocarriers can be engineered for the slow and controlled release of the active ingredient, prolonging its period of activity and potentially reducing the number of applications needed. sci-hub.se

Enhanced Stability: Encapsulation can protect this compound from premature degradation by environmental factors, increasing its persistence. nih.gov

Targeted Delivery: In research models, nanoparticles can be functionalized with specific ligands to target fungal structures, potentially increasing efficacy while minimizing impact on non-target organisms. mdpi.com

Future research should focus on developing and evaluating different nano-formulations of this compound. This would involve characterizing the physical and chemical properties of the nanoparticles, assessing their release kinetics, and testing their efficacy against target pathogens in laboratory and greenhouse studies. scrivenerpublishing.com

Formulation TypeKey CharacteristicsPotential Research Application for this compound
Conventional (e.g., Emulsifiable Concentrate) Relies on organic solvents; potential for rapid degradation.Baseline efficacy and stability studies.
Polymeric Nanocapsules Encapsulates this compound in a polymer shell; allows for controlled release. sci-hub.seInvestigating prolonged fungicidal activity and reduced environmental degradation.
Nanoemulsion Oil-in-water emulsion with nanoscale droplets; improves solubility and surface area coverage. meddocsonline.orgStudying enhanced penetration into fungal hyphae and improved leaf surface adhesion.
Solid Lipid Nanoparticles Solid lipid core; high stability and biocompatibility.Researching formulations with low phytotoxicity and high stability for seed treatment studies.

Role of this compound Studies in Understanding Broader Chemical Ecology and Plant-Pathogen-Fungicide Interactions

Studying the effects of this compound extends beyond its direct impact on a target pathogen; it offers a valuable lens through which to examine broader principles of chemical ecology and the complex tripartite interactions between plants, pathogens, and fungicides. researchgate.net The application of a fungicide is a significant selective pressure that can alter the ecological dynamics within an agricultural ecosystem. researchgate.net

Research focused on this compound can provide insights into several key areas:

Non-Target Effects: Investigating the impact of this compound on the plant's associated microbiome, including beneficial fungi like Trichoderma spp. or mycorrhizal fungi, is crucial. nih.gov Such studies help to understand how fungicides can indirectly affect plant health by altering the microbial community structure.

Induced Plant Responses: The presence of a fungicide can sometimes alter the plant's own defense mechanisms. researchgate.net Research could explore whether this compound application primes the plant's immune system or has any unintended consequences on its ability to resist other stressors.

Pathogen Competitive Fitness: By suppressing a dominant pathogen, this compound application might inadvertently create an ecological niche for other, previously minor, pathogens to emerge. nih.gov Long-term studies in controlled environments can help elucidate these complex competitive interactions.

Fungal Communication: Chemical signals are vital for interactions between fungi. researchgate.net Investigating how this compound interferes with these signaling pathways could reveal novel, indirect modes of action and contribute to a more fundamental understanding of fungal biology.

Ultimately, by situating the study of this compound within this broader ecological context, researchers can contribute to the development of more integrated and sustainable disease management strategies that consider the entire plant-microbe ecosystem. frontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Trimorphamid that influence its bioactivity in experimental models?

  • Methodological Answer : Begin with computational tools (e.g., molecular docking) to predict interactions between this compound and biological targets. Validate experimentally using techniques like HPLC for purity assessment (≥98%), differential scanning calorimetry (DSC) for thermal stability, and UV-Vis spectroscopy for solubility profiles. Cross-reference results with databases like PubChem to confirm consistency .

Q. How can researchers optimize the synthesis protocol of this compound to ensure reproducibility across laboratory settings?

  • Methodological Answer : Use reaction condition mapping (e.g., temperature, solvent polarity, catalyst ratios) to identify critical parameters. Document step-by-step protocols with quantified yields and purity metrics. Implement quality control via NMR and mass spectrometry. Share raw data in supplementary materials, including failure cases to highlight optimization challenges .

Q. What analytical techniques are most suitable for characterizing this compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Use HPLC-UV for degradation product analysis and X-ray diffraction (XRD) to monitor crystallinity changes. Statistical analysis (e.g., ANOVA) should compare batch-to-batch variability, with results presented in tables (Roman numerals, footnotes for deviations) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported pharmacological efficacy data for this compound across different in vivo models?

  • Methodological Answer : Perform meta-analysis of existing data to identify heterogeneity sources (e.g., dosage, administration routes). Validate via replicated studies in standardized models (e.g., Sprague-Dawley rats vs. C57BL/6 mice). Use Bland-Altman plots to assess agreement between datasets. Triangulate findings with in vitro assays (e.g., receptor binding affinity) to isolate model-specific biases .

Q. How can computational modeling and empirical data elucidate this compound’s mechanism of action at the molecular level?

  • Methodological Answer : Combine molecular dynamics simulations (e.g., GROMACS) with cryo-EM or X-ray crystallography to visualize binding conformations. Validate predictions using site-directed mutagenesis in target proteins. Present results in comparative tables, highlighting RMSD values and free energy calculations. Ensure reproducibility by depositing simulation trajectories in public repositories .

Q. What statistical approaches handle variability in this compound’s pharmacokinetic parameters observed in cross-species studies?

  • Methodological Answer : Apply mixed-effects modeling (e.g., NONMEM) to account for interspecies variability. Include covariates like metabolic enzyme expression levels (CYP450 isoforms) and body surface area scaling. Use forest plots to visualize confidence intervals for AUC and Cmax. Report precision metrics (e.g., %CV) adhering to instrument-specific significant figures .

Q. How should researchers design dose-response studies to balance ethical constraints and statistical power in this compound toxicity assessments?

  • Methodological Answer : Use adaptive Bayesian designs to minimize animal usage while maximizing data resolution. Predefine stopping rules for adverse events (e.g., ≥20% mortality). Integrate histopathology and serum biomarker data (e.g., ALT, creatinine) into dose-response curves. Include power calculations in the methods section, justifying sample sizes with α=0.05 and β=0.2 .

Data Presentation and Validation Guidelines

  • Tables : Use Word table formats with Roman numerals (e.g., Table I). Include footnotes for abbreviations (e.g., AUC: area under the curve) and statistical thresholds (e.g., P<0.05) .
  • Figures : Ensure high-resolution (≥300 dpi) with labeled axes (e.g., "Plasma Concentration (µg/mL) vs. Time (h)"). Use consistent color schemes for comparative graphs .
  • Triangulation : Combine LC-MS/MS data with immunohistochemistry results to validate metabolite distribution patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.